molecular formula C7H7BrF2N2 B2686259 3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 2248387-28-0

3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B2686259
CAS No.: 2248387-28-0
M. Wt: 237.048
InChI Key: LTTLNXRHBAXTAK-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic compound characterized by its bromine and difluoromethyl groups attached to a pyrrolopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the halogenation of a precursor molecule followed by difluoromethylation. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and difluoromethylating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolopyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: This compound has potential applications in drug discovery and development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-2-(difluoromethyl)pyridine

  • 4-Bromo-2-(difluoromethyl)pyridine

  • 2-(Difluoromethyl)-3-bromopyridine

Uniqueness: 3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole stands out due to its pyrrolopyrazole core, which is not commonly found in other similar compounds

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Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2/c8-5-4-2-1-3-12(4)11-6(5)7(9)10/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTLNXRHBAXTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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